molecular formula C16H16ClN5O B2705460 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one CAS No. 554404-38-5

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2705460
M. Wt: 329.79
InChI Key: XLJIOWGHEOBBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one” is a chemical with the CAS Number: 554404-38-5 . It has a molecular weight of 329.79 . The IUPAC name for this compound is 2-(1H-benzimidazol-2-yl)-4-chloro-5-(1-piperidinyl)-3(2H)-pyridazinone .


Molecular Structure Analysis

The compound contains a benzodiazol ring attached to a dihydropyridazinone ring. It also has a chloro group and a piperidinyl group attached to the dihydropyridazinone ring .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives of benzimidazole, such as 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, have been synthesized and characterized, highlighting their potential as antitubercular agents. These compounds were synthesized using various spectroscopic techniques and screened for activity against mycobacterium species (D. Raju, R. Sasidhar, S. Vidyadhara, 2020).

Biological Activity and Pharmacology

Antimicrobial and Antitumor Evaluation

Safety And Hazards

The compound has some safety hazards associated with it. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501, which provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-chloro-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O/c17-14-13(21-8-4-1-5-9-21)10-18-22(15(14)23)16-19-11-6-2-3-7-12(11)20-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJIOWGHEOBBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one

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